molecular formula C8F8O B1581025 Perfluoroacetophenone CAS No. 652-22-2

Perfluoroacetophenone

Cat. No. B1581025
CAS RN: 652-22-2
M. Wt: 264.07 g/mol
InChI Key: IIDKLGQPNPUKBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

PFAP is synthesized by the reaction of perfluorobenzoyl chloride with magnesium or zinc in the presence of a catalytic amount of iodine. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or diethyl ether.


Molecular Structure Analysis

The molecular structure of PFAP is determined by X-ray crystallography, a powerful technique used to determine the three-dimensional molecular structure of small molecule compounds .


Physical And Chemical Properties Analysis

PFAP is a colorless, odorless liquid at room temperature with a boiling point of approximately 85-90°C. It is highly stable under normal conditions and has a molecular weight of 462.1 g/mol. The compound is slightly soluble in water but highly soluble in organic solvents such as chloroform, hexane, and acetone.

Scientific Research Applications

  • Scientific Field : Polymer Chemistry
  • Summary of the Application : Perfluoroacetophenone is used in the synthesis of poly(arylene perfluorophenylphosphonic acid) membranes. These membranes are known for their high proton conductivity and durability .
  • Methods of Application or Experimental Procedures : The synthesis involves polyhydroxylations of commercially available p-terphenyl (pTP), perfluoroacetophenone (PFAp) and 2,2,2-trifluoroacetophenone (TFAp) in super-acidic media . The resulting polymers are then quantitatively and selectively phosphonated in the para positions of the pendant perfluorophenyl units by employing an efficient Michaelis-Arbuzov reaction .
  • Results or Outcomes : The resulting proton exchange membranes (PEMs) based on the phosphonated polymers showed efficient ionic clustering with the interdomain distance depending on the acid content of the polymer .

Safety And Hazards

PFAP is classified as a hazardous substance. It is flammable and may cause cancer. Prolonged or repeated exposure if swallowed may cause damage to organs . It is also toxic to aquatic life and can cause long-lasting effects .

properties

IUPAC Name

2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDKLGQPNPUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215505
Record name Acetophenone, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoroacetophenone

CAS RN

652-22-2
Record name Acetophenone, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
YV Zonov, VM Karpov, VE Platonov… - Journal of fluorine …, 2006 - Elsevier
… The reaction of perfluoroacetophenone (10) with HF/SbF 5 at 95 C leads to the formation of perfluoroethylbenzene (28) in good yield. In contrast, perfluorobenzaldehyde (11) under the …
Number of citations: 19 www.sciencedirect.com
J Ma, SR Kass - Organic letters, 2018 - ACS Publications
A series of highly reactive metal-free chiral phosphoric acids possessing positively charged phosphonium ion substituents are reported and have been applied to Friedel–Crafts …
Number of citations: 36 pubs.acs.org
NR Kang, TH Pham, P Jannasch - ACS Macro Letters, 2019 - ACS Publications
We report on the straightforward metal-free synthesis of poly(p-terphenyl perfluorophenylsulfonic acid)s by efficient superacid-catalyzed Friedel–Crafts polycondensations of …
Number of citations: 32 pubs.acs.org
NR Kang, TH Pham, H Nederstedt… - Journal of Membrane …, 2021 - Elsevier
… highly acidic perfluorophenylphosphonic acid by first carrying out triflic acid mediated polyhydroxylations involving p-terphenyl, 2,2,2-trifluoroacetophenone and perfluoroacetophenone. …
Number of citations: 17 www.sciencedirect.com
X Hu, Y Ao, Y Gao, B Liu, C Zhao - Journal of Membrane Science, 2023 - Elsevier
… from biphenyl and perfluoroacetophenone, PTP derived from p-terphenyl and pentafluorobenzaldehyde, as well as PTF derived from p-terphenyl and perfluoroacetophenone were …
Number of citations: 0 www.sciencedirect.com
AB Terent'ev, TT Vasil'eva, OV Chahovskaya… - Journal of Fluorine …, 2008 - Elsevier
… Perfluoroacetophenone 4 undergoes the reaction with halogenated compounds on heating in chlorobenzene; the reaction is not virtually accompanied by formation of by-products such …
Number of citations: 5 www.sciencedirect.com
T Psarras, PCR INC GAINESVILLE FLA - 1972 - apps.dtic.mil
… , generated by thermal decomposition of HFPO and trimethyltrifluoromethyltin, did not add to the carbonyl group of pentafluorobenzoyl fluoride or perfluoroacetophenone. …
Number of citations: 2 apps.dtic.mil
H Gong, P Jannasch - The 21st International Conference on …, 2023 - portal.research.lu.se
… The sulfonated polymers are prepared in efficient superacidmediated polyhydroxyalkylations using commercially available perfluoroacetophenone and phenyl compounds, followed by …
Number of citations: 2 portal.research.lu.se
W Adam, CR Saha-Möller, PA Ganeshpure - Chemical Reviews, 2001 - ACS Publications
… The silica-supported perfluoroacetophenone catalyzes the oxidation of pyridine to give N-oxide in nearly quantitative yield under heterogeneous conditions (Scheme 9). …
Number of citations: 551 pubs.acs.org
Y Umar - Yanbu Journal of Engineering and Science, 2022 - yjes.scholasticahq.com
… 2,2,2-trifluoroacetophenone (C6H5COCF3, TFAP), which is also known as perfluoroacetophenone. is a fluorinated analogue of acetophenone (C6H5COCH3, AP) that is used …
Number of citations: 3 yjes.scholasticahq.com

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